molecular formula C12H9Cl2NO2S B13833392 4-(3,4-Dichlorobenzene-1-sulfonyl)aniline CAS No. 35881-07-3

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline

Cat. No.: B13833392
CAS No.: 35881-07-3
M. Wt: 302.2 g/mol
InChI Key: XOCMFQGNBIWFAK-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 3- and 4-positions and a sulfonyl group linked to an aniline moiety. This compound’s structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, materials science, and crystallography. The electron-withdrawing chlorine substituents enhance the sulfonyl group’s polarity, influencing reactivity and intermolecular interactions.

Properties

CAS No.

35881-07-3

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H9Cl2NO2S/c13-11-6-5-10(7-12(11)14)18(16,17)9-3-1-8(15)2-4-9/h1-7H,15H2

InChI Key

XOCMFQGNBIWFAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with aniline. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-Dichlorobenzenesulfonyl chloride+Aniline4-[(3,4-Dichlorophenyl)sulfonyl]aniline+HCl\text{3,4-Dichlorobenzenesulfonyl chloride} + \text{Aniline} \rightarrow \text{4-[(3,4-Dichlorophenyl)sulfonyl]aniline} + \text{HCl} 3,4-Dichlorobenzenesulfonyl chloride+Aniline→4-[(3,4-Dichlorophenyl)sulfonyl]aniline+HCl

Industrial Production Methods

In an industrial setting, the production of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)sulfonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like 4-[(3,4-diaminophenyl)sulfonyl]aniline.

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

Introduction to 4-(3,4-Dichlorobenzene-1-sulfonyl)aniline

This compound is an organic compound known for its sulfonamide structure, which includes a sulfonyl group attached to an aniline. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

The compound is primarily investigated for its biological activity , particularly as an enzyme inhibitor. Its sulfonamide moiety allows it to interact with various biological targets, making it a candidate for developing therapeutic agents against bacterial infections and certain types of cancer.

Case Studies in Medicinal Applications

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This mechanism disrupts normal biochemical pathways, leading to antibacterial effects and potential anti-cancer properties .
  • Anti-Proliferative Effects : A study assessed the compound's effects on breast cancer cell lines, revealing significant anti-proliferative activity. The modifications in the sulfonamide structure were found to enhance biological activity against cancer cells, suggesting a promising avenue for drug development .

Agricultural Chemistry

The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Its ability to inhibit enzymes that are critical for plant growth could be harnessed to develop selective herbicides.

Research Findings

  • Pesticidal Activity : Investigations into the structural activity relationship of similar sulfonamide compounds have indicated that modifications can lead to enhanced herbicidal properties. This suggests that this compound could serve as a template for designing new agrochemicals .

Material Science

In addition to biological applications, this compound is explored for its utility in synthesizing advanced materials. The sulfonamide group can participate in various chemical reactions that are valuable in polymer chemistry and the development of new materials with desirable properties.

Synthesis of Functional Polymers

  • Sulfonamides like this compound can be used as monomers or cross-linking agents in the production of polymers that exhibit thermal stability and chemical resistance. This application is particularly relevant in the production of specialty plastics and coatings .

Comparative Analysis of Related Compounds

A comparative analysis of this compound with other similar compounds highlights its unique properties and potential advantages:

Compound NameStructureIC50 (nM)SelectivityActivity Type
This compoundStructure10.93 - 25.06HighEnzyme Inhibitor
4-amino-N-(4-chlorophenyl)benzenesulfonamide-TBDTBDTBD
4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide-TBDTBDTBD

Key Insights from Comparative Studies

  • The unique substitution pattern of this compound contributes to its enhanced reactivity and biological activity compared to other sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Substituent Variations

The sulfonylaniline scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of select analogs:

Compound Name CAS Number Substituents Molecular Weight XLogP3 Key Features
4-(3,4-Dichlorobenzene-1-sulfonyl)aniline (Target) Not Provided 3,4-Dichlorophenyl ~292.2 (estimated) ~3.0 High polarity due to Cl; potential for strong hydrogen bonding
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline 314284-67-8 2,3-Dihydroindole Not Reported Not Reported Heterocyclic substituent; increased steric bulk
4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline 5455-89-0 3,4-Dihydroquinoline Not Reported Not Reported Planar quinoline ring; potential π-π interactions
4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline 750607-84-2 4-Benzylpiperidinyl 330.4 3.1 High lipophilicity; flexible benzyl group enhances membrane permeability
4-(4-Aminophenylsulfonyl)aniline (co-crystal with trinitrobenzene) Reported in 4-Aminophenyl ~248.3 ~1.5 Electron-rich aniline; forms stable co-crystals with electron-deficient aromatics
Key Observations:

Substituent Effects on Polarity: The target compound’s dichlorophenyl group increases polarity compared to non-halogenated analogs like 4-((4-benzylpiperidin-1-yl)sulfonyl)aniline (XLogP3 = 3.1 vs. ~3.0 for the target). This may reduce lipophilicity but enhance solubility in polar solvents.

Co-Crystallization Potential: The 4-(4-aminophenylsulfonyl)aniline co-crystal with trinitrobenzene (1:2 ratio) demonstrates how electron-deficient aromatic systems stabilize via charge-transfer interactions, a property less pronounced in the dichloro derivative due to its electron-withdrawing Cl groups.

Pharmacological and Industrial Relevance

  • Materials Science: Co-crystals like the 1:2 complex in highlight applications in crystal engineering, where sulfonylanilines serve as hydrogen-bond donors.

Biological Activity

4-(3,4-Dichlorobenzene-1-sulfonyl)aniline, a compound with significant biological activity, has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H9Cl2NO2SC_{12}H_{9}Cl_{2}NO_{2}S, with a molecular weight of approximately 302.17 g/mol. The compound features a sulfonamide group that plays a crucial role in its biological interactions. Its structure allows it to engage with various biological targets, particularly enzymes and proteins.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can lead to the inhibition of enzyme activity, which is critical in various biochemical pathways. For instance, studies have shown that compounds with similar sulfonamide moieties exhibit inhibitory effects on specific kinases and other enzymes involved in cancer progression .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly those associated with colorectal cancer. For example, analogs of this compound have shown IC50 values below 5 nM against DLD-1 colon cancer cells . The structure-activity relationship (SAR) studies highlight the importance of the sulfonamide group and the specific substitution pattern on the benzene ring for enhancing biological activity.

Inhibition of Specific Enzymes

The compound has been identified as a potent inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1), which is implicated in cancer cell survival and proliferation. Inhibition studies reveal that certain derivatives maintain high potency even in the presence of physiological ATP concentrations, indicating their potential as therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

StudyFindings
Study 1 Demonstrated significant inhibition of DLD-1 colon cancer cell line with IC50 values <5 nM for several analogs .
Study 2 Found that compounds with halide substitutions exhibited nanomolar potency as SGK1 inhibitors .
Study 3 Investigated pharmacokinetic properties showing favorable stability and distribution characteristics in animal models .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Some aromatic amines are classified as potentially carcinogenic; thus, careful evaluation is necessary when assessing safety for therapeutic use . The International Agency for Research on Cancer (IARC) has categorized certain derivatives within this chemical class based on their carcinogenic potential.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(3,4-Dichlorobenzene-1-sulfonyl)aniline, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves sulfonylation of 4-aminoaniline with 3,4-dichlorobenzenesulfonyl chloride under controlled acidic conditions. The reaction is carried out in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitoring by thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures can further optimize yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 confirm the sulfonyl-aniline linkage (e.g., aromatic proton splitting patterns and sulfonyl group deshielding effects).
  • IR : Strong S=O stretching vibrations near 1350–1150 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves the molecular geometry, including dihedral angles between the sulfonyl and aniline moieties .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer : Store in amber glass vials under inert gas (N2_2) at 2–8°C to prevent oxidation and moisture absorption. Use PPE (gloves, lab coat, goggles) due to potential irritancy from chlorinated aromatic groups. Safety protocols align with those for structurally similar chloroanilines, including fume hood usage and emergency rinsing procedures for skin/eye contact .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The sulfonyl group activates the aromatic ring toward electrophilic substitution at the para position while deactivating meta positions. Computational studies (e.g., DFT calculations) can map electron density distribution, showing reduced HOMO-LUMO gaps at reactive sites. Experimental validation involves comparing reaction rates with non-sulfonated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are the implications of crystal packing interactions on the compound’s stability and solubility?

  • Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonding between the sulfonyl oxygen and aniline NH2_2 groups, forming a layered structure. This packing reduces solubility in non-polar solvents but enhances thermal stability (TGA/DSC data). Co-crystallization with trinitrobenzene (as in ) can modify solubility profiles for pharmaceutical applications.

Q. How can computational modeling predict the environmental fate of this compound in soil systems?

  • Methodological Answer : Molecular dynamics simulations paired with experimental soil column studies (e.g., HPLC-MS monitoring) assess adsorption coefficients (Kd_{d}) and biodegradation rates. Pumping speed experiments (as in ) model migration through soil layers, showing preferential binding to organic matter due to hydrophobic and π-π interactions.

Notes

  • Structural analogs (e.g., piperidine-sulfonyl anilines ) provide insights into modifying bioactivity.

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